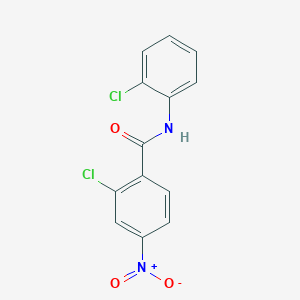

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

In a study, four nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . The synthesis involved the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

This compound has garnered interest due to its potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for novel antimicrobial agents .

Anti-Biofilm Activity

Biofilms, which are complex microbial communities, pose challenges in healthcare and industrial settings. Some studies have explored the ability of 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide to disrupt biofilm formation. Its anti-biofilm properties could have implications in wound care, medical device coatings, and water treatment .

Structural Insights

The crystal structure of this compound has been elucidated, providing valuable information for drug design and optimization. Researchers have analyzed its molecular arrangement, bond angles, and intermolecular interactions. Such insights aid in predicting its behavior in biological systems .

Mechanism of Action

Understanding how this compound interacts with cellular targets is crucial. Computational studies have explored its binding sites and potential mechanisms of action. Investigating its impact on specific enzymes or receptors could reveal novel therapeutic pathways .

Pharmacokinetics and Toxicity

Researchers have assessed the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, toxicity studies help evaluate its safety profile. These findings guide further development and clinical trials .

Synergistic Combinations

Exploring synergies with existing antibiotics or other compounds is essential. Researchers investigate whether 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide enhances the efficacy of standard antimicrobial agents. Combination therapies may combat antibiotic resistance .

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a derivative of nicotinamide, which is known to interact with various biological targets . .

Mode of Action

As a derivative of nicotinamide, it may share some of the interactions that nicotinamide has with biological targets

Biochemical Pathways

Nicotinamide, a related compound, is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical pathways . .

Result of Action

Nicotinamide and its derivatives have been studied for their diverse biological and clinical applications . .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-10-3-1-2-4-12(10)16-13(18)9-6-5-8(17(19)20)7-11(9)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRZPNNAJHBDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)